1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a heterocyclic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a dioxo group and a carboxylic acid group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the reaction of phthalic anhydride with amino acids or amines under controlled conditions. One common method involves the condensation of phthalic anhydride with glycine in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient synthesis of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, esters, and amides. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-isoindole-1,3-dione: This compound shares a similar isoindole core structure but lacks the carboxylic acid group.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar to the target compound but with a carboxylic acid group at a different position on the isoindole ring.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to the presence of both dioxo and carboxylic acid groups on the isoindole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-dioxoisoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-4-2-1-3-5(9(13)14)6(4)8(12)10-7/h1-3H,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADJECWYJALBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-22-7 |
Source
|
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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